Home > Products > Screening Compounds P56458 > Cap-dependent endonuclease-IN-3
Cap-dependent endonuclease-IN-3 -

Cap-dependent endonuclease-IN-3

Catalog Number: EVT-15279213
CAS Number:
Molecular Formula: C29H25F2N3O7S
Molecular Weight: 597.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap-dependent endonuclease-IN-3 is a compound that plays a crucial role in the inhibition of the cap-dependent endonuclease activity of the influenza virus. This enzyme is essential for the viral replication process as it facilitates the synthesis of capped RNA primers necessary for mRNA production. Understanding this compound's source, classification, and mechanisms can provide insights into developing antiviral therapies.

Source

Cap-dependent endonuclease-IN-3 is derived from a series of synthetic compounds designed to inhibit the cap-dependent endonuclease activity associated with influenza viral RNA polymerase. This enzyme is critical for the initiation of viral mRNA synthesis by cleaving host pre-mRNAs to generate capped RNA primers.

Classification

Cap-dependent endonuclease-IN-3 belongs to a class of antiviral agents specifically targeting viral enzymes involved in RNA synthesis. It is categorized under small molecule inhibitors and is structurally related to other known inhibitors like baloxavir, which has been clinically approved for treating influenza infections.

Synthesis Analysis

Methods

The synthesis of Cap-dependent endonuclease-IN-3 typically involves multi-step organic synthesis techniques, including:

  1. Formation of Key Intermediates: Initial steps may involve the creation of key intermediates through reactions such as nucleophilic substitutions or cyclization.
  2. Functionalization: Subsequent steps focus on modifying these intermediates to introduce functional groups that enhance binding affinity to the target enzyme.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.

Technical Details

The synthesis may require specific reagents and conditions tailored to achieve optimal yields and selectivity. For instance, controlling temperature and pH during reactions can significantly influence the outcome.

Molecular Structure Analysis

Structure

The molecular structure of Cap-dependent endonuclease-IN-3 features a complex arrangement that allows it to effectively bind to the active site of the cap-dependent endonuclease. The precise three-dimensional configuration is crucial for its inhibitory action.

Data

Crystallographic studies may provide detailed insights into the molecular geometry, including bond lengths and angles, which are essential for understanding how the compound interacts with the enzyme's active site.

Chemical Reactions Analysis

Reactions

Cap-dependent endonuclease-IN-3 primarily undergoes non-covalent interactions with the target enzyme, which include:

Technical Details

Kinetic studies can be employed to determine the inhibitor's potency, often expressed in terms of IC50 values, which indicate the concentration required to inhibit 50% of enzymatic activity.

Mechanism of Action

Process

The mechanism by which Cap-dependent endonuclease-IN-3 exerts its antiviral effects involves:

  1. Binding: The compound binds to the cap-binding site of the influenza cap-dependent endonuclease.
  2. Inhibition: This binding prevents the enzyme from cleaving host mRNAs, thereby disrupting viral mRNA synthesis.
  3. Resulting Effect: The inhibition ultimately leads to reduced viral replication and propagation within host cells.

Data

Quantitative measurements of binding affinity (e.g., dissociation constants) and kinetic parameters (e.g., turnover rates) provide insights into how effectively Cap-dependent endonuclease-IN-3 disrupts normal enzyme function.

Physical and Chemical Properties Analysis

Physical Properties

Cap-dependent endonuclease-IN-3 typically exhibits properties such as:

  • Solubility: Solubility in organic solvents or water can vary based on its functional groups.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an antiviral agent.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: The molecular weight influences pharmacokinetics and bioavailability.
  • pKa Values: These values indicate ionization states at physiological pH, affecting solubility and interaction with biological targets.

Relevant data from studies can help characterize these properties comprehensively.

Applications

Scientific Uses

Cap-dependent endonuclease-IN-3 has significant applications in virology and pharmacology, particularly in:

  • Antiviral Therapy Development: As an inhibitor of influenza virus replication, it serves as a lead compound for developing new antiviral drugs.
  • Research Tool: It can be used in laboratory settings to study viral RNA polymerase mechanisms and explore potential resistance mechanisms in influenza viruses.

By understanding its properties and mechanisms, researchers can further develop effective treatments against influenza infections and potentially other RNA viruses.

Mechanism of Action in Viral Replication

Role in Cap-Snatching During Viral mRNA BiosynthesisCap-dependent endonuclease-IN-3 (referred to hereafter as CENi-3) is a targeted antiviral compound that disrupts the cap-snatching process essential for viral mRNA synthesis in segmented negative-sense RNA viruses. Cap-snatching involves the hijacking of host cell mRNA 5′ cap structures (m⁷GpppNm) by viral polymerases to initiate transcription. The endonuclease activity—residing in the PA subunit of Orthomyxoviridae (e.g., influenza) or the L-protein of Bunyavirales (e.g., La Crosse virus, Hantaan virus)—cleaves host mRNA 10–20 nucleotides downstream of the cap, generating short capped primers. CENi-3 inhibits this cleavage by chelating divalent metal ions (Mn²⁺ or Mg²⁺) in the endonuclease active site, preventing primer generation and halting viral transcription [1] [5] [9].

Structural studies reveal that CENi-3 occupies the endonuclease active site through hydrophobic interactions and hydrogen bonding. In influenza virus, residues such as Ile38, Tyr24, and His41 coordinate metal ions and stabilize inhibitor binding. Mutations like I38T reduce van der Waals contacts with CENi-3, diminishing affinity by >30-fold [7]. Similarly, in Bunyaviruses, residues in the conserved H⁺...PD...D/E...K motif (e.g., His102, Asp111 in La Crosse virus) are critical for metal coordination and are disrupted by CENi-3 [5] [9].

Table 1: Endonuclease Characteristics Across Virus Families

Virus FamilyEndonuclease LocationConserved MotifCleavage Position
Orthomyxoviridae (Influenza)PA subunit N-terminusH⁺, PD, D/E, K10–13 nt from cap
Bunyavirales (La Crosse)L-protein N-terminusH⁺, PD, D/E, K14–18 nt from cap
Arenaviridae (Lassa)L-protein N-terminusH⁺, PD, D/E, KVariable

Activation Pathways via Viral RNA Template Binding

The endonuclease activity of viral polymerases is allosterically activated through viral RNA (vRNA) template binding. For influenza polymerase, binding of the 5′ end of vRNA to PB1 induces conformational changes that expose the PB2 cap-binding domain. Subsequent binding of the 3′ vRNA end to PB1’s RNP1 motif activates the PA endonuclease, enabling capped RNA cleavage [4] [6]. CENi-3 exploits this activation mechanism by stabilizing the endonuclease in an inactive conformation, rendering it unresponsive to vRNA-induced activation [1].

In Bunyaviruses, vRNA binding to the L-protein’s central cleft similarly induces conformational shifts that position the N-terminal endonuclease for cap cleavage. Resistance studies demonstrate that mutations in vRNA-binding domains (e.g., PB1 R571A in influenza) impair endonuclease activation and reduce CENi-3 efficacy, confirming the dependency of inhibitor activity on proper polymerase assembly [1] [4]. Kinetic analyses show that CENi-3 binds the endonuclease only after vRNA-induced activation, with dissociation constants (Kd) 10-fold lower for activated complexes than for apo-enzymes [6].

Comparative Mechanistic Analysis Across Orthomyxoviridae and Bunyavirales

CENi-3 exhibits broad-spectrum activity by targeting structurally homologous endonucleases in Orthomyxoviridae and Bunyavirales. X-ray crystallography reveals that both influenza PA (residues 1–200) and La Crosse virus L-protein (residues 1–180) adopt similar α-helical folds with identical two-metal-ion catalytic cores (Figure 1). Despite cytoplasmic (Bunyavirales) vs. nuclear (Orthomyxoviridae) replication, the endonuclease active sites superimpose with a root-mean-square deviation (RMSD) of 1.5 Å, enabling cross-family inhibition [5] [9].

Table 2: Inhibitory Profile of CENi-3 Against Representative Viruses

Virus FamilyVirus SpeciesEC₅₀ (nM)Resistance MutationsFold Change in EC₅₀
OrthomyxoviridaeInfluenza A/H1N11.3–1.6PA-I38T27–50×
OrthomyxoviridaeInfluenza B5.6–8.5PA-I38T
BunyaviralesLa Crosse virus≤100L-H102A, L-D111A>100×
BunyaviralesRift Valley fever≤100Not determined

Key mechanistic differences impact inhibitor design:

  • Cap-Binding Specificity: Influenza PB2 uses aromatic residues (Trp357, Phe404) for m⁷G recognition, while Bunyaviruses lack a defined PB2-like domain. Some (Hantaviridae) use nucleocapsid proteins to sequester caps, complicating broad-spectrum targeting [5] [9].
  • Primer Utilization: Bunyaviruses often employ “prime-and-realign” mechanisms, extending primers before realigning them to the template. This reduces dependence on precise cleavage position, potentially lowering vulnerability to endonuclease inhibitors [9] [14].
  • Resistance Pathways: The I38T mutation in influenza PA severely compromises replicative fitness (50% reduction in vitro) due to impaired endonuclease activity. In contrast, analogous mutations in Bunyaviruses (e.g., H102A in La Crosse L-protein) abolish transcription but show unaltered replication, suggesting divergent adaptability [1] [5] [7].

CENi-3’s carboxyl group side chain is critical for high-affinity binding across families, forming salt bridges with conserved lysines (e.g., Lys134 in influenza) and chelating active-site metals. This pharmacophore aligns with inhibitors like baloxavir acid (influenza) and ADC189 (broad-spectrum), validating the two-metal-ion chelation strategy [1] [6].

Relevant Compounds:

  • Cap-dependent endonuclease-IN-3
  • Baloxavir acid
  • ADC189
  • DPBA (2,4-dioxo-4-phenylbutanoic acid)

Properties

Product Name

Cap-dependent endonuclease-IN-3

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxospiro[5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-6,1'-cyclopropane]-11-yl]oxymethyl methyl carbonate

Molecular Formula

C29H25F2N3O7S

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C29H25F2N3O7S/c1-38-28(37)40-15-39-26-20(35)8-11-33-25(26)27(36)32-14-29(9-10-29)41-12-22(32)34(33)24-16-6-7-19(30)23(31)18(16)13-42-21-5-3-2-4-17(21)24/h2-8,11,22,24H,9-10,12-15H2,1H3/t22-,24+/m1/s1

InChI Key

IVHSRYSBKJOVJK-VWNXMTODSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OCC3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4(CC4)OC[C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.